![molecular formula C22H17N3O B5322600 2-(1H-benzimidazol-2-yl)-3-[5-(3,4-dimethylphenyl)-2-furyl]acrylonitrile](/img/structure/B5322600.png)
2-(1H-benzimidazol-2-yl)-3-[5-(3,4-dimethylphenyl)-2-furyl]acrylonitrile
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Overview
Description
2-(1H-benzimidazol-2-yl)-3-[5-(3,4-dimethylphenyl)-2-furyl]acrylonitrile, also known as DMFBN, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-3-[5-(3,4-dimethylphenyl)-2-furyl]acrylonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and survival. This compound has been shown to inhibit the Akt/mTOR pathway, which is involved in cell proliferation and survival, and the NF-κB pathway, which is involved in inflammation and cell survival. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and survival, neuroprotection, and improvement of cognitive function. This compound has also been shown to have anti-inflammatory effects and to modulate the immune response.
Advantages and Limitations for Lab Experiments
One advantage of 2-(1H-benzimidazol-2-yl)-3-[5-(3,4-dimethylphenyl)-2-furyl]acrylonitrile is its potential as a lead compound for the development of novel anticancer drugs and neuroprotective agents. This compound has also been used as a building block for the synthesis of novel materials with unique properties. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
For 2-(1H-benzimidazol-2-yl)-3-[5-(3,4-dimethylphenyl)-2-furyl]acrylonitrile research include the development of more efficient synthesis methods, the identification of its precise mechanism of action, and the optimization of its pharmacological properties for use in clinical trials. This compound may also have potential applications in other fields, such as material science and nanotechnology.
Synthesis Methods
2-(1H-benzimidazol-2-yl)-3-[5-(3,4-dimethylphenyl)-2-furyl]acrylonitrile can be synthesized through a multistep procedure involving the reaction of 2-aminobenzimidazole with 3-(5-bromofuran-2-yl)acrylonitrile, followed by palladium-catalyzed coupling with 3,4-dimethylphenylboronic acid. The final product is obtained through purification by column chromatography.
Scientific Research Applications
2-(1H-benzimidazol-2-yl)-3-[5-(3,4-dimethylphenyl)-2-furyl]acrylonitrile has been extensively studied for its potential applications in various fields such as cancer research, neuroscience, and material science. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the proliferation of cancer cells. In neuroscience, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease. In material science, this compound has been used as a building block for the synthesis of novel materials with unique properties.
properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c1-14-7-8-16(11-15(14)2)21-10-9-18(26-21)12-17(13-23)22-24-19-5-3-4-6-20(19)25-22/h3-12H,1-2H3,(H,24,25)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMKFFLKBSFBID-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)C=C(C#N)C3=NC4=CC=CC=C4N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C3=NC4=CC=CC=C4N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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